![molecular formula C23H23ClN4O B11279408 N-(2-chlorobenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B11279408.png)
N-(2-chlorobenzyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine ring, and a chlorophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and chlorophenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: This step often involves the use of condensation reactions with suitable reagents.
Attachment of the Chlorophenyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine and pyrimidine derivatives.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23ClN4O |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23ClN4O/c24-20-9-5-4-8-19(20)15-25-23(29)18-10-12-28(13-11-18)22-14-21(26-16-27-22)17-6-2-1-3-7-17/h1-9,14,16,18H,10-13,15H2,(H,25,29) |
InChI Key |
QBZJOIGDNXEATB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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